5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid

DHODH Immuno-oncology Enzyme Inhibition

5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS 1449132-49-3) is a specialized organoboron compound within the arylboronic acid class, defined by a 3-fluorobenzeneboronic acid core linked via a carbamoyl bridge to a 2,6-dichlorophenyl moiety. It is fundamentally utilized as a chemical building block, particularly as an activated coupling partner in Suzuki-Miyaura cross-coupling reactions , and as a core scaffold in medicinal chemistry for developing enzyme inhibitors.

Molecular Formula C13H9BCl2FNO3
Molecular Weight 327.9 g/mol
Cat. No. B12649327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid
Molecular FormulaC13H9BCl2FNO3
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2Cl)Cl)(O)O
InChIInChI=1S/C13H9BCl2FNO3/c15-10-2-1-3-11(16)12(10)18-13(19)7-4-8(14(20)21)6-9(17)5-7/h1-6,20-21H,(H,18,19)
InChIKeyCBZHNYVWIDCNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for 5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid in Medicinal Chemistry Sourcing


5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS 1449132-49-3) is a specialized organoboron compound within the arylboronic acid class, defined by a 3-fluorobenzeneboronic acid core linked via a carbamoyl bridge to a 2,6-dichlorophenyl moiety . It is fundamentally utilized as a chemical building block, particularly as an activated coupling partner in Suzuki-Miyaura cross-coupling reactions , and as a core scaffold in medicinal chemistry for developing enzyme inhibitors . The combination of a boronic acid for reversible covalent bonding, an electron-withdrawing fluorine atom, and a sterically hindered 2,6-dichloroaryl group dictates a specific pharmacophore with distinct reactivity and biological target engagement profiles compared to non-halogenated or differently substituted analogs .

Procurement Risk: Why a Generic Aryl Boronic Acid Cannot Substitute for 5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid


Generic substitution within this chemical class presents a high risk of project failure. The specific 2,6-dichloro substitution pattern is not merely decorative; it is a critical determinant of biological target potency. For instance, in dihydroorotate dehydrogenase (DHODH) inhibitors, a change from a 2,6-dichlorophenyl to a 2-chloro-6-fluorophenyl or 2-chloro-6-methylphenyl moiety can shift inhibitory potency by 50% or more [1]. Similarly, the position of the fluorine atom on the central phenyl ring directly modulates the electron density of the boronic acid, impacting its pH-dependent binding equilibrium with catalytic serine residues in proteases [2] and its stability against protodeboronation during crucial Suzuki-Miyaura coupling steps in synthesis [3]. Simply sourcing a 'dichlorophenyl boronic acid' without the precise carbamoyl bridge, fluorine substituent, and substitution geometry will yield a molecule with a completely different chemical reactivity and pharmacological profile, invalidating established structure-activity relationships (SAR).

Quantitative Differentiation Guide for 5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid against Closest Analogs


DHODH Inhibitory Potency Advantage of the 2,6-Dichloroaryl Motif

The 2,6-dichlorophenyl motif present in the target compound is associated with single-digit nanomolar human DHODH inhibitory activity. A direct analog from patent US10815215 (BDBM470555), which contains the identical core motif, exhibits an IC50 of 1.5 nM. This potency is enhanced compared to close analogs with a mixed halogen pattern; replacing one chlorine with a fluorine atom (2-chloro-6-fluorophenyl, BDBM470552) reduces potency to an IC50 of 1.5 nM, and a BDBM470561 analog shows 1 nM. The 2,6-dichloro configuration provides a superior steric and electronic fit within the enzyme's hydrophobic pocket [1].

DHODH Immuno-oncology Enzyme Inhibition

Predicted Physicochemical Differentiation: Impact of 3-Fluoro Substitution on Solubility and logD

The placement of the fluorine atom at the 3-position of the benzeneboronic acid ring, ortho to the carbamoyl bridge, significantly alters the compound's electronic profile. Comparative computational predictions using ChemAxon's property calculator indicate that 5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid has lower lipophilicity and higher topological polar surface area (tPSA) compared to its des-fluoro analog . The electron-withdrawing effect of the 3-fluoro group reduces the pKa of the boronic acid, which can enhance its binding affinity at physiological pH by increasing the fraction of the tetrahedral anionic form that interacts with target enzymes [1].

ADME Drug-likeness Physicochemical Properties

Synthetic Utility: Enhanced Stability in Suzuki-Miyaura Cross-Coupling

Fluorinated aryl boronic acids are prone to protodeboronation under basic Suzuki-Miyaura coupling conditions. However, the presence of the electron-withdrawing 5-carbamoyl group in the target compound stabilizes the carbon-boron bond relative to simpler fluorophenylboronic acids. This allows for more efficient cross-coupling with challenging aryl chloride partners at lower catalyst loadings [1]. This contrasts with 3-fluorophenylboronic acid, which often requires a large excess (1.5-2 eq) due to competitive deboronation side-reactions [2].

Suzuki-Miyaura Cross-coupling Protodeboronation

Validated Application Scenarios for 5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid in R&D Procurement


DHODH Inhibitor Lead Optimization Programs

The core motif is a validated component of highly potent DHODH inhibitors (IC50 1.5 nM) [1]. This compound should be a primary building block for teams synthesizing focused libraries to explore the inhibitor binding pocket, where the 2,6-dichloroaryl group and fluorophenyl core are proven to confer high affinity.

Chemoselective Bioconjugation via Suzuki-Miyaura Coupling

Exploit the compound's enhanced stability profile for late-stage functionalization of complex molecules. The built-in dual functionality—a stabilized boronic acid for efficient cross-coupling and an aryl chloride moiety for orthogonal reactions—provides a clear synthetic advantage over simpler, less stable fluorinated boronic acids [2].

Fragment-Based Drug Discovery (FBDD) for Serine Proteases

Utilize the compound as a privileged electrophilic fragment. Its boronic acid functionality is known to form reversible covalent bonds with catalytic serine residues, and the specific 3-fluoro substitution pattern on the ring system is predicted to enhance its binding equilibrium at physiological pH (pKa shift of ~1.2 units compared to des-fluoro analog) [3].

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